Home > Products > Screening Compounds P69997 > CK2 inhibitor 10
CK2 inhibitor 10 -

CK2 inhibitor 10

Catalog Number: EVT-255303
CAS Number:
Molecular Formula: C18H14N2O4S
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent, reversible, and ATP-competitive inhibitor of casein kinase-2 (CK2); High Quality Biochemicals for Research Uses
Overview

CK2 inhibitor 10, also known as DMAT (N,N-Dimethyl-4-amino-1,8-naphthalimide), is a small molecule that selectively inhibits the activity of protein kinase CK2. Protein kinase CK2 plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation, making it a significant target in cancer therapy and other diseases. The compound has been studied for its potential therapeutic applications in oncology due to its ability to modulate CK2 activity.

Source

CK2 inhibitor 10 was synthesized as part of ongoing research into developing selective inhibitors for protein kinase CK2. The compound is derived from modifications of naphthalimide structures, which have shown promise in targeting various kinases.

Classification

CK2 inhibitor 10 falls under the category of antineoplastic agents and protein kinase inhibitors. It is classified based on its mechanism of action, targeting specific kinases involved in tumor growth and survival pathways.

Synthesis Analysis

Methods

The synthesis of CK2 inhibitor 10 involves several steps that typically include:

  1. Formation of Naphthalimide Core: The initial step often involves the condensation of 1,8-naphthalene dicarboxylic acid with amines to form naphthalimide derivatives.
  2. Methylation: Subsequent methylation reactions are performed to introduce dimethylamino groups at specific positions on the naphthalimide structure.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

Technical Details

The synthesis may involve the use of reagents such as acetic anhydride, dimethylformamide, and various catalysts depending on the specific synthetic route chosen. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of CK2 inhibitor 10 is characterized by a naphthalimide core with dimethylamino substituents. This structure allows for specific interactions with the active site of protein kinase CK2.

Data

  • Molecular Formula: C₁₃H₁₃N₃O₂
  • Molecular Weight: Approximately 243.26 g/mol
  • Structural Features: The presence of aromatic rings contributes to its binding affinity and selectivity towards CK2.
Chemical Reactions Analysis

Reactions

CK2 inhibitor 10 undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions. These reactions are crucial for constructing the complex naphthalimide framework.

Technical Details

  • Nucleophilic Substitution: Involves the substitution of halides with amines or other nucleophiles.
  • Condensation Reactions: These reactions are essential for forming the naphthalimide backbone and require careful control of reaction conditions such as temperature and pH.
Mechanism of Action

Process

CK2 inhibitor 10 exerts its effects by binding to the ATP-binding site of protein kinase CK2, inhibiting its catalytic activity. This inhibition disrupts CK2-mediated phosphorylation processes that are critical for cell cycle progression and survival.

Data

Studies have shown that inhibition of CK2 leads to reduced phosphorylation of downstream targets involved in oncogenic signaling pathways, thereby inducing apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of amino groups which can participate in further chemical modifications if needed.
Applications

Scientific Uses

CK2 inhibitor 10 has been explored for various scientific applications, particularly in cancer research:

  • Antitumor Activity: Demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation.
  • Research Tool: Used in studies investigating the role of protein kinase CK2 in cellular signaling pathways.
  • Therapeutic Potential: Investigated as a potential therapeutic agent in combination therapies for cancer treatment due to its ability to sensitize tumors to other therapeutic agents.
Introduction to CK2 as a Therapeutic Target

CK2 Kinase: Structural and Functional Overview

Protein Kinase CK2 is a constitutively active, ubiquitously expressed serine/threonine kinase that exists primarily as a heterotetrameric holoenzyme. This structure comprises two catalytic subunits (CK2α and/or CK2α') bound to a dimeric regulatory subunit (CK2β₂). The catalytic subunits feature a conserved ATP-binding pocket characterized by a unique lysine-rich hinge region (Lys68) and a hydrophobic cavity. Notably, CK2's activation loop is stabilized in a constitutively active conformation by its N-terminal domain, eliminating the need for upstream activation signals [1] [7]. The CK2β subunit enhances holoenzyme stability and facilitates substrate recruitment through protein-protein interactions (PPIs), acting as a molecular docking platform for substrates like p53 and nuclear phosphoprotein 140 [4] [7]. This structural organization enables CK2 to phosphorylate over 760 human substrates, generating a significant proportion of the human phosphoproteome and influencing diverse cellular pathways [7] [8].

Table 1: Key Structural Features of CK2

Structural ElementFunctional RoleTherapeutic Significance
ATP-binding pocketBinds ATP/competitive inhibitors; features Lys68 for phosphate coordinationTarget for ATP-competitive small molecules (e.g., CX-4945)
αD regionConnects N- and C-terminal lobes; less conserved than ATP sitePotential site for allosteric inhibition
CK2α/CK2β interfaceMediates holoenzyme assembly via hydrophobic and ionic interactionsTarget for PPI inhibitors disrupting subunit assembly
Basic residue clustersAcidic substrate recognition (e.g., Lys74-Arg80, Arg191-Arg195-Lys198)Limits substrate accessibility; influences inhibitor selectivity
Constitutively active conformationLocked activation loop via N-terminal domain interactionsEnables persistent signaling in disease states

CK2 Dysregulation in Pathological States

CK2 overexpression is a hallmark of numerous pathologies. In oncology, CK2 levels are elevated in glioblastoma, breast cancer, and cholangiocarcinoma, where it drives tumor progression by suppressing apoptosis (via phosphorylation of caspase inhibitors), enhancing proliferation (through PI3K/Akt and Wnt pathway activation), and promoting DNA repair mechanisms that confer therapy resistance [4] [8]. CK2 phosphorylates over 60% of proteins in the DNA damage response (DDR) pathway, including XRCC1, XRCC4, and MDC1, enabling efficient repair of chemotherapy-induced DNA damage [8]. In neurodegeneration, CK2 hyperphosphorylates tau and α-synuclein in Alzheimer's and Parkinson's diseases, contributing to toxic aggregate formation [4] [7]. Additionally, CK2 supports viral infections like HPV and SARS-CoV-2 by phosphorylating viral nucleocapsid proteins and hijacking host cell signaling [7]. This pathological ubiquity stems from CK2's ability to concurrently regulate multiple survival pathways, creating a cellular environment permissive for disease progression.

Rationale for CK2 Inhibition in Therapeutics

The "non-oncogene addiction" of cancer cells to elevated CK2 activity provides a compelling therapeutic rationale. CRISPR/Cas9 studies confirm that complete CK2 ablation is lethal to tumor cells but tolerable in non-tumor cells, indicating a favorable therapeutic index [8]. Beyond oncology, CK2 inhibition offers promise for neurodegenerative diseases by reducing pathological protein aggregation and for viral infections by disrupting viral replication machinery. Two primary inhibition strategies exist: ATP-competitive agents targeting the catalytic site (e.g., CX-4945/silmitasertib, in Phase II trials) and protein-protein interaction (PPI) inhibitors disrupting CK2α/CK2β assembly [3] [6]. The latter approach may enhance selectivity by exploiting the unique interface geometry, potentially overcoming off-target effects observed with ATP-site inhibitors like CX-4945, which potently inhibits CLK2 (IC₅₀ = 3.8 nM) alongside CK2 [7].

Properties

Product Name

CK2 inhibitor 10

IUPAC Name

4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-5-yl]benzoic acid

Molecular Formula

C18H14N2O4S

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H14N2O4S/c1-24-14-8-6-12(7-9-14)16(21)20-18-19-10-15(25-18)11-2-4-13(5-3-11)17(22)23/h2-10H,1H3,(H,22,23)(H,19,20,21)

InChI Key

UPIVZLFKYMNZDG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)C(=O)O

Synonyms

4-(2-(4-Methoxybenzamido)thiazol-5-yl)benzoic acid

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.